molecular formula C9H13NO B6147698 spiro[azetidine-2,2'-bicyclo[2.2.1]heptan]-4-one CAS No. 1559978-45-8

spiro[azetidine-2,2'-bicyclo[2.2.1]heptan]-4-one

Cat. No. B6147698
CAS RN: 1559978-45-8
M. Wt: 151.2
InChI Key:
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Description

Spiro[azetidine-2,2’-bicyclo[2.2.1]heptan]-4-one is a spirocyclic compound . The term “spiro” is used when two rings share only one single atom . The compound has a molecular weight of 137.22 .


Synthesis Analysis

The synthesis of spiro-azetidin-2-one and similar compounds has been the subject of research in recent years . Various methodologies have been established for the construction of these spirocyclic compounds .


Molecular Structure Analysis

The molecular structure of spiro[azetidine-2,2’-bicyclo[2.2.1]heptan]-4-one consists of a four-membered azetidine ring and a seven-membered bicyclo[2.2.1]heptane ring . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Future Directions

Spiro-azetidin-2-one and similar compounds have been found to exhibit diversified biological and pharmacological activity, indicating their potential for future research and development in medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for spiro[azetidine-2,2'-bicyclo[2.2.1]heptan]-4-one involves the cyclization of a precursor compound containing an azetidine ring and a bicyclic heptane ring system. The azetidine ring is opened and cyclized onto the bicyclic heptane ring system to form the spiro compound.", "Starting Materials": [ "2-azetidinone", "cyclohexanone", "sodium hydride", "1,3-dibromopropane", "palladium(II) acetate", "triethylamine", "acetic acid", "tetrahydrofuran", "methanol" ], "Reaction": [ "2-azetidinone is treated with sodium hydride in tetrahydrofuran to form the sodium salt of 2-azetidinone.", "The sodium salt of 2-azetidinone is then reacted with 1,3-dibromopropane in the presence of palladium(II) acetate and triethylamine to form the precursor compound containing an azetidine ring and a bicyclic heptane ring system.", "The precursor compound is then treated with acetic acid in methanol to open the azetidine ring and cyclize it onto the bicyclic heptane ring system to form spiro[azetidine-2,2'-bicyclo[2.2.1]heptan]-4-one." ] }

CAS RN

1559978-45-8

Product Name

spiro[azetidine-2,2'-bicyclo[2.2.1]heptan]-4-one

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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